(S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine
Description
Properties
Molecular Formula |
C14H12F3N |
|---|---|
Molecular Weight |
251.25 g/mol |
IUPAC Name |
(S)-phenyl-[4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13H,18H2/t13-/m0/s1 |
InChI Key |
AKMMVPFDNDRZLO-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)C(F)(F)F)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzaldehyde and trifluoromethyl-substituted benzaldehyde.
Reductive Amination: The key step involves the reductive amination of the benzaldehyde with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, bromine, and sulfuric acid.
Major Products Formed
Oxidation: Formation of imines and nitriles.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound features a phenyl group and a trifluoromethyl-substituted phenyl group, which significantly influence its chemical behavior and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it attractive for drug development.
Scientific Research Applications
1. Chemistry:
- Building Block in Organic Synthesis: (S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine serves as a versatile building block for synthesizing complex organic molecules. It is utilized in asymmetric catalysis due to its chiral nature.
- Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Imines, nitriles |
| Reduction | Secondary and tertiary amines |
| Electrophilic Substitution | Nitro, halo, and sulfonyl derivatives |
2. Biology:
- Antimicrobial Properties: Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
- Anticancer Activity: In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast (MCF-7) and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways.
Case Study:
A study on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM.
3. Medicine:
- Pharmaceutical Development: This compound is explored as a precursor for developing pharmaceutical agents targeting neurological disorders. Its unique structure allows for interactions with specific molecular targets involved in these conditions.
Mechanism of Action
The mechanism of action of (S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, influencing biochemical processes such as signal transduction and metabolic pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Methanamine Derivatives
The biological and physicochemical properties of methanamine derivatives are heavily influenced by substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison
Key Observations:
- Trifluoromethyl vs.
- Methoxy vs. Trifluoromethyl : Methoxy-substituted analogs exhibit lower electron-withdrawing effects, reducing metabolic resistance but improving aqueous solubility .
- Cyclopropyl Substitution : The cyclopropyl group introduces steric strain, which may alter binding affinity in enzyme targets .
Key Observations:
- Herbicidal Activity : Compounds with 4-CF₃-phenyl groups (e.g., 4-(trifluoromethyl)benzylamine derivatives) show moderate activity against rape, though the target compound’s efficacy remains unstudied .
Biological Activity
(S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical behavior and biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making compounds with this moiety attractive for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent in therapeutic applications. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways.
Case Study:
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes involved in metabolic pathways critical for cell growth and proliferation. For instance, it has been shown to inhibit the activity of protein kinases that are essential for cancer cell survival.
Structure-Activity Relationship (SAR)
The trifluoromethyl group plays a crucial role in enhancing the potency of this compound. SAR studies suggest that modifications to the phenyl ring can further optimize its biological activity. For example, substituting different groups at the para position can lead to variations in potency and selectivity towards specific biological targets.
| Substituent | Biological Activity | Potency |
|---|---|---|
| Hydrogen | Low | N/A |
| Methyl | Moderate | IC50 = 40 µM |
| Ethoxy | High | IC50 = 15 µM |
Q & A
Q. Basic Research Focus
- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate amines from byproducts.
- Acid-Base Extraction : Leverage the compound’s basicity (pKa ~9.0) by protonating in HCl, followed by basification and extraction .
- Recrystallization : High-purity crystals form in MTBE or dichloromethane/hexane systems .
How can researchers address discrepancies between in vitro and in vivo activity data for this compound?
Advanced Research Focus
Contradictions may stem from:
- Metabolic Instability : Use liver microsome assays to identify CYP450-mediated degradation. Introduce blocking groups (e.g., methyl) to susceptible sites.
- Blood-Brain Barrier Penetration : LogP values >2.0 (predicted 1.31 for similar amines) may limit CNS activity. Modify substituents to balance lipophilicity .
- Protein Binding : Measure plasma protein binding via equilibrium dialysis; high binding reduces free drug concentration .
What role does the trifluoromethyl group play in enhancing bioactivity compared to non-fluorinated analogs?
Q. Basic Research Focus
- Metabolic Resistance : –CF₃ groups resist oxidative metabolism, prolonging half-life .
- Electron Effects : The strong electron-withdrawing nature polarizes adjacent bonds, enhancing interactions with aromatic residues (e.g., Phe, Tyr) .
- Steric Effects : –CF₃ occupies hydrophobic pockets more effectively than –CH₃ or –Cl, improving binding affinity .
What strategies improve the scalability of chiral resolution for this compound?
Q. Advanced Research Focus
- Dynamic Kinetic Resolution : Combine asymmetric catalysis with in situ racemization to achieve >90% ee .
- Membrane-Based Separation : Utilize chiral-selective membranes (e.g., cyclodextrin-functionalized polymers) for continuous resolution.
- Enzymatic Resolution : Lipases or aminotransferases selectively hydrolyze one enantiomer, though –CF₃ may reduce enzyme compatibility .
How do researchers validate the absence of genotoxic impurities in this compound?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
